2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(16-20-8-5-7-19-6-1-2-9-21(19)20)25-14-11-18(12-15-25)17-27-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSGQKSDDGCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the piperidine ring through a series of substitution and addition reactions. The pyridine ring is then attached via a thioether linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the thioether linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential . Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it could have applications in treating neurological disorders and other conditions related to its molecular targets. For instance, its structure allows it to serve as a scaffold for developing new pharmaceuticals aimed at specific biological interactions.
Case Study: Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, certain derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects . This highlights the compound's potential as a lead structure for new antimicrobial agents.
Materials Science
The unique electronic properties of 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone make it a candidate for developing advanced materials. Its ability to form stable complexes with metals or other organic compounds can be exploited in creating new materials with specific electronic characteristics.
Biological Research
In biological research, the compound can act as a probe to study various biological processes due to its ability to interact with multiple molecular targets. This versatility allows researchers to investigate its role in different signaling pathways and cellular mechanisms.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thioether Linkage : This is achieved by reacting pyridine-2-thiol with a suitable halomethyl piperidine derivative under basic conditions.
- Coupling with Naphthalene Derivative : The intermediate product is coupled with a naphthalene derivative using methods such as Friedel-Crafts acylation .
Comparison of Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Naphthalen-1-yl)-1-(4-methylthio)piperidin-1-yl)ethanone | Naphthalene, piperidine | Lacks pyridine functionality |
| 2-(Naphthalen-1-yl)-1-(4-pyridin-3-thiomethyl)piperidin-1-yl)ethanone | Naphthalene, piperidine | Different pyridine position |
The structural uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Isomerization Dynamics: Compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit dynamic isomerization due to restricted rotation around the amide bond, with energy barriers (~67 kJ/mol) influencing conformational stability .
- Synthetic Challenges: The moderate yield (44%) reported for naphthalene-containing analogs underscores the difficulty of coupling bulky aromatic groups to piperidine-ethanone frameworks. Copper iodide catalysis is common but may require optimization for sulfur-containing variants.
- Electronic Effects : The pyridin-2-ylthio methyl group distinguishes the target compound from analogs with nitro (e.g., ) or methoxy (e.g., ) substituents. Sulfur’s electronegativity and lone pairs could enhance π-stacking with biological targets or alter solubility .
Physicochemical and Pharmacological Properties
- Lipophilicity: The naphthalene moiety and pyridin-2-ylthio group likely increase logP compared to simpler phenyl-piperidine ethanones (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
- Biological Activity: While direct data are lacking, structurally related compounds exhibit diverse activities. For example, piperidinyl ethanones with nitro groups show conformational sensitivity , whereas naphthalene-containing analogs (e.g., ) have been studied for their crystal packing and steric effects, which are critical for solid-state formulation.
Biological Activity
2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, a complex organic compound, has piqued interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a naphthalene moiety, a piperidine ring, and a pyridine ring connected via a thioether bond, which may confer distinct pharmacological properties.
The synthesis typically involves multi-step organic reactions, starting with the formation of the thioether linkage between the pyridine and piperidine derivatives, followed by coupling with a naphthalene derivative. Common reagents include various catalysts and solvents to optimize yield and purity. The compound's molecular formula is with a molecular weight of 376.5 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of certain enzymes involved in disease pathways. Preliminary studies suggest its potential therapeutic applications in various medical fields, including oncology and infectious diseases.
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, potentially leading to therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity : Research has indicated that the compound may possess cytotoxic effects against cancer cell lines. In one study, related compounds were tested for their ability to inhibit cell growth in breast and colon cancer cells, showing promising results that warrant further investigation into their mechanisms .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could be beneficial in drug development for conditions like cancer and metabolic disorders. Specific enzyme targets and inhibition pathways are currently under evaluation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
